(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid
Description
(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid is a benzofuran-derived acrylic acid compound characterized by a dihydrobenzofuran core substituted with hydroxyl and hydroxymethylethyl groups. These features suggest applications in pharmaceuticals and agrochemicals, particularly in antioxidant or antimicrobial contexts due to its phenolic and α,β-unsaturated acid moieties .
Properties
IUPAC Name |
(E)-3-[6-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,18)12-6-9-5-8(3-4-13(16)17)10(15)7-11(9)19-12/h3-5,7,12,15,18H,6H2,1-2H3,(H,16,17)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVOYMJGCHKJNF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C(C=C2O1)O)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=CC(=C(C=C2O1)O)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid , often referred to as a benzofuran derivative, has garnered attention due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, antitumor, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , characterized by a benzofuran ring system which contributes significantly to its biological properties. The presence of hydroxyl groups enhances its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Benzofuran derivatives exhibit their biological effects through various mechanisms:
- Antioxidant Activity : These compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antitumor Properties : Many benzofuran derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Some studies suggest that these compounds can protect neuronal cells from oxidative damage and apoptosis.
Antitumor Activity
Recent studies have revealed significant antitumor activity associated with benzofuran derivatives. For instance, a study demonstrated that certain benzofuran analogs exhibited IC50 values ranging from 11 to 12 μM against human ovarian cancer cell lines (A2780) . The inhibition rates for various cancer types were also notable:
| Cancer Type | Inhibition Rate (%) |
|---|---|
| Leukemia K-562 | 56.84 |
| Non-small cell lung cancer NCI-H460 | 80.92 |
| Colon cancer HCT-116 | 72.14 |
| Melanoma MDA-MB-435 | 50.64 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
Benzofuran derivatives have been shown to reduce inflammation by inhibiting the production of nitric oxide and prostaglandins in macrophages . This property is crucial for designing therapies for chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of benzofurans include activity against both bacterial and fungal pathogens. Studies indicate that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several case studies illustrate the efficacy of benzofuran derivatives:
- Case Study on Anticancer Activity :
- Neuroprotection in Alzheimer’s Disease :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s dihydrobenzofuran core distinguishes it from non-hydrogenated benzofuran derivatives. In contrast, 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid (C₁₂H₁₁FO₃S, MW 254.27) incorporates sulfur and fluorine, which may enhance lipophilicity and enzyme inhibition properties .
Substituent-Driven Bioactivity Differences
- Hydroxyl Groups: The target compound’s 6-hydroxy and 2-(1-hydroxy-1-methylethyl) groups increase solubility and antioxidant capacity compared to non-hydroxylated analogs. This aligns with studies on plant-derived benzofurans, where hydroxylation correlates with enhanced radical-scavenging activity .
- Sulfur and Halogen Substituents : Ethylsulfanyl and fluoro groups in 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid may improve metabolic stability and target binding in enzyme inhibition, a feature absent in the target compound .
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
